2-Fluoro-2-methylpropan-1-amine

Description

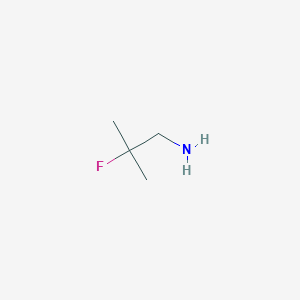

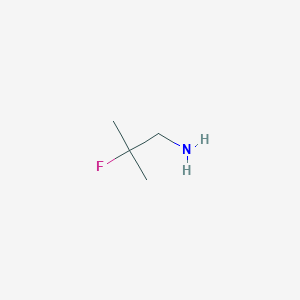

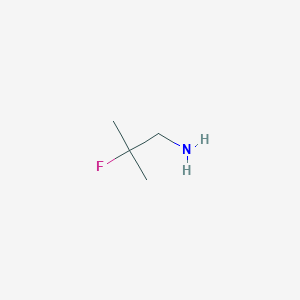

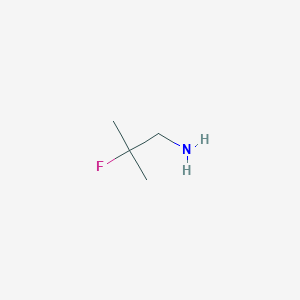

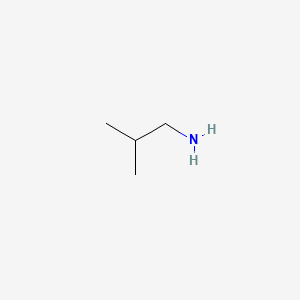

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCWDUIBSJKELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-methylpropan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, and the known chemical and physical properties of this compound and its hydrochloride salt. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide also infers potential synthetic routes and properties based on established chemical principles and data from closely related analogs.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can confer advantageous pharmacokinetic and pharmacodynamic properties to a drug candidate. This compound, a simple fluorinated alkylamine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document aims to consolidate the available information on its synthesis and properties, providing a valuable resource for researchers in the field.

Synthesis of this compound

A potential synthetic pathway involves the fluorination of a protected form of 2-amino-2-methyl-1-propanol (B13486), followed by deprotection. The hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol: A Plausible Synthesis

The following is a generalized, plausible experimental protocol for the synthesis of this compound hydrochloride, derived from common laboratory practices for similar transformations.

Step 1: Protection of the Amine

-

Dissolve 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and brine, followed by drying and concentration to yield N-Boc-2-amino-2-methyl-1-propanol.

Step 2: Fluorination

-

Dissolve the N-Boc protected amino alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to the solution.[1][2]

-

Allow the reaction to warm to room temperature slowly and stir until completion.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude N-Boc-2-fluoro-2-methylpropan-1-amine.

-

Purify the product using column chromatography.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected amine in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane).

-

Stir the mixture at room temperature until the deprotection is complete.

-

Remove the solvent under reduced pressure to yield this compound hydrochloride as a solid.

Chemical and Physical Properties

Experimentally determined physical and spectroscopic data for this compound are scarce. The following tables summarize the available computed data from PubChem and provide estimated values based on its structure and the properties of analogous compounds.

General Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₄H₁₀FN | C₄H₁₁ClFN | PubChem[3] |

| Molecular Weight | 91.13 g/mol | 127.59 g/mol | PubChem[3][4] |

| IUPAC Name | This compound | This compound;hydrochloride | PubChem[3][4] |

| CAS Number | 879121-42-3 | 879001-63-5 | PubChem[3][4] |

Physicochemical Properties (Computed/Estimated)

| Property | Value | Source |

| Boiling Point | Not available (Estimated to be in the range of 80-100 °C) | N/A |

| Melting Point (HCl Salt) | Not available | Not available |

| pKa (Conjugate Acid) | Not available (Estimated to be around 9-10) | N/A |

| LogP | 0.2 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 1 | PubChem[3] |

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry characteristics can be predicted.

¹H NMR (Proton NMR):

-

-CH₃ protons: A doublet in the range of 1.2-1.5 ppm, due to coupling with the adjacent fluorine atom.

-

-CH₂- protons: A singlet or a complex multiplet in the range of 2.8-3.2 ppm.

-

-NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of 1.5-3.0 ppm.

¹³C NMR (Carbon NMR):

-

-CH₃ carbons: A doublet in the range of 20-30 ppm, due to C-F coupling.

-

Quaternary carbon (-C(F)(CH₃)₂-): A doublet with a large C-F coupling constant, expected in the range of 80-100 ppm.

-

-CH₂- carbon: A singlet or a doublet with a smaller C-F coupling constant, in the range of 40-50 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be expected at m/z = 91. Common fragmentation patterns would involve the loss of a methyl group (m/z = 76) or the aminomethyl group (m/z = 44).

Biological Activity and Applications

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the introduction of fluorine into small alkylamines can modulate their pharmacological properties. Fluorination can alter the pKa of the amine, influencing its ionization state at physiological pH, which in turn affects receptor binding and membrane permeability.[5] Furthermore, the C-F bond can block sites of metabolism, potentially increasing the half-life of a drug candidate.[5]

Given its structure, this compound could serve as a valuable building block in the synthesis of novel bioactive compounds, particularly in the areas of neuroscience and oncology, where small molecule amines often play a crucial role.

References

- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 2. Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System [organic-chemistry.org]

- 3. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-methylpropan-1-amine, identified by CAS number 879121-42-3, is a crucial fluorinated building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The presence of a fluorine atom on a quaternary carbon center imparts unique stereoelectronic features that can improve metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known properties of this compound, its role as a synthetic intermediate, and its potential applications in the development of novel therapeutics. While detailed biological data on the compound itself is limited in publicly available literature, its utility is demonstrated through its incorporation into more complex, biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt are presented below. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 879121-42-3 | 879001-63-5 |

| Molecular Formula | C₄H₁₀FN | C₄H₁₁ClFN |

| Molecular Weight | 91.13 g/mol [1] | 127.59 g/mol [2] |

| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |

| SMILES | CC(C)(CN)F[1] | CC(C)(CN)F.Cl[2] |

| InChI | InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3[1] | InChI=1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H[2] |

| Computed Properties | ||

| XLogP3 | 0.4 | - |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

Role in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug molecules is a widely employed strategy to optimize their pharmacokinetic and pharmacodynamic profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prevent unwanted metabolism at that position and prolong the drug's half-life.

-

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, which can influence a compound's ionization state, solubility, and membrane permeability.

-

Improved Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination can lead to improved oral bioavailability.

This compound serves as a valuable synthon for introducing a gem-dimethylfluoroethylamino moiety into a target molecule. This structural motif is of particular interest as it combines the benefits of fluorination with a sterically hindered amine, which can further influence receptor binding and metabolic stability.

Application as a Synthetic Intermediate: A Case Study

While specific biological activity data for this compound is not extensively reported, its utility as a key intermediate is highlighted in the patent literature. For instance, a patent application by Gilead Sciences, Inc. describes the use of this compound in the synthesis of complex heterocyclic compounds with potential therapeutic applications[3].

The general workflow involves the coupling of this compound with a suitable electrophilic partner to form a more elaborate molecular scaffold. A representative, hypothetical experimental workflow based on this concept is outlined below.

Hypothetical Experimental Workflow: Synthesis of a Substituted Indolin-2-one

Caption: Hypothetical workflow for the synthesis of a complex molecule using this compound.

General Experimental Protocol (Hypothetical)

Objective: To synthesize an N-alkylated cyclobutylamine (B51885) intermediate via reductive amination.

Materials:

-

This compound (1.0 eq)

-

Substituted cyclobutanone (B123998) (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of the substituted cyclobutanone in dichloromethane, add this compound and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-fluoro-2-methylpropyl)cyclobutanamine derivative.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, solvent, temperature, and reaction time, would need to be optimized for a specific substrate.

Signaling Pathways and Biological Activity

As this compound is primarily utilized as a building block, there is a lack of direct research into its effects on specific signaling pathways or its standalone biological activity. The biological effects of the final drug molecules incorporating this moiety will be dictated by the overall structure and its interaction with the intended biological target.

The logical relationship for evaluating the utility of this building block in a drug discovery program is outlined below.

Caption: Logical workflow for the utilization of this compound in a drug discovery cascade.

Conclusion

This compound is a valuable and versatile fluorinated building block for the synthesis of novel drug candidates. Its unique structural features offer medicinal chemists a tool to enhance the developability of lead compounds by improving metabolic stability, modulating physicochemical properties, and potentially increasing biological potency. While direct biological data on this specific amine is scarce, its incorporation into more complex molecules, as evidenced by its use in the synthesis of potential therapeutics, underscores its importance in the field of drug discovery. Further exploration of this and similar fluorinated synthons will undoubtedly continue to contribute to the development of the next generation of medicines.

References

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Fluoro-2-methylpropan-1-amine hydrochloride (CAS No. 879001-63-5). Due to the limited availability of specific experimental data in the public domain, this document combines available physicochemical data with a discussion of generalized synthesis protocols and the potential biological significance of fluorinated amines in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound hydrochloride is a fluorinated aliphatic amine. The strategic incorporation of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[1]

Table 1: General and Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [2][3] |

| Synonyms | 2-fluoro-2-methyl-1-propanamine hydrochloride, 2-Fluoro-2-methylpropylamine HCl | [2][3][4] |

| CAS Number | 879001-63-5 | [2][3][5] |

| Molecular Formula | C4H11ClFN | [2][3][4][5] |

| Molecular Weight | 127.59 g/mol | [2][4][5] |

| Physical Form | Solid | [6] |

| Purity | ≥95% | [5] |

| Melting Point | Data not available. | [7] |

| Boiling Point | Data not available. | [7] |

| pKa | Data not available. | |

| Solubility | Data not available. | |

| Storage | 4°C, sealed storage, away from moisture. | [6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Monoisotopic Mass | 127.0564052 Da | [2][3] |

| Topological Polar Surface Area | 26 Ų | [2][3] |

| Complexity | 42.8 | [2][3] |

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound hydrochloride is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the preparation of fluorinated amines. One common strategy involves the fluoroamination of alkenes.[1] For this compound, a potential precursor would be isobutylene (B52900) or a derivative thereof.

Generalized Synthetic Approach: Hydrofluoroamination of an Alkene

A generalized workflow for the synthesis could involve the following key steps:

-

Activation of the Alkene: The synthesis would likely start from a readily available four-carbon starting material, such as isobutylene (2-methylpropene).

-

Fluoroamination: A one-step introduction of both the fluorine and amine functionalities across the double bond. This can be achieved through various modern synthetic methods.

-

Purification of the Free Base: The resulting this compound would be isolated and purified using standard techniques such as distillation or column chromatography.

-

Salt Formation: The purified amine would then be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.

-

Final Purification: The hydrochloride salt would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Below is a conceptual workflow for the synthesis of this compound and its subsequent conversion to the hydrochloride salt.

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Spectral and Analytical Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound hydrochloride were found during the literature review. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.

Biological Activity and Potential Applications

Specific biological activity, mechanism of action, or signaling pathway data for this compound hydrochloride are not available in the public domain. However, the incorporation of fluorine into small molecules is a widely used strategy in drug discovery to enhance pharmacological properties.

General Importance of Fluorinated Amines in Medicinal Chemistry:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be beneficial for locking it into a bioactive shape.

Given these properties, this compound hydrochloride could be a valuable building block for the synthesis of novel therapeutic agents. Its potential applications could span various areas, including neuroscience (e.g., targeting G protein-coupled receptors) and oncology.[8] The structural motif of a fluorinated, branched-chain amine is of interest for exploring structure-activity relationships in drug design.

The logical relationship for evaluating the potential of a novel fluorinated amine like the one is depicted in the diagram below.

Caption: Logical pathway for the evaluation of a novel chemical entity in drug discovery.

Safety and Handling

Based on aggregated GHS data, this compound hydrochloride is classified with the following hazards:

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For a complete list of precautionary statements, refer to the supplier's safety data sheet (SDS).

Conclusion

This compound hydrochloride is a chemical entity with potential applications in medicinal chemistry and drug discovery, largely owing to the presence of the fluorine atom. While there is a significant lack of publicly available experimental data on its specific properties, synthesis, and biological activity, this guide provides a foundational understanding based on its chemical structure and the known roles of similar fluorinated compounds. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioactivity screening of environmental chemicals using imaging-based high-throughput phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound Hydrochloride - CAS:879001-63-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-fluoro-2-methylpropan-1-amine. The introduction of a fluorine atom at a quaternary carbon center adjacent to an amino group introduces unique stereoelectronic effects that significantly influence the molecule's spatial arrangement and potential biological activity. This document consolidates theoretical principles, extrapolated data from analogous compounds, and proposed experimental protocols to serve as a foundational resource for researchers working with this and similar fluorinated molecules.

Molecular Structure and Properties

This compound is a primary amine with a fluorine atom and two methyl groups attached to the carbon atom at the 2-position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C4H10FN | PubChem[1] |

| Molecular Weight | 91.13 g/mol | PubChem[1] |

| CAS Number | 879121-42-3 | PubChem[1] |

| SMILES | CC(C)(CN)F | PubChem[1] |

| InChI | InChI=1S/C4H10FN/c1-4(2,5)3-6/h3,6H2,1-2H3 | PubChem[1] |

The hydrochloride salt of this amine is also commonly available.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | PubChem[2] |

| Molecular Formula | C4H11ClFN | PubChem[2] |

| Molecular Weight | 127.59 g/mol | PubChem[2] |

| CAS Number | 879001-63-5 | PubChem[2] |

Conformational Analysis

The gauche effect describes the tendency of a conformation with adjacent electron-withdrawing groups to be more stable when these groups are in a gauche (dihedral angle of approximately 60°) rather than an anti (dihedral angle of 180°) arrangement.[4] This phenomenon is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation.[4]

In the case of β-fluoroamines, the gauche effect is particularly pronounced, especially when the amine is protonated.[5] The electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atom further stabilizes the gauche conformer.[6]

For this compound, the key dihedral angle to consider is that between the C-F bond and the C-N bond along the C2-C1 axis. Due to the steric bulk of the two methyl groups on the C2 carbon, rotation around the C1-C2 bond will be somewhat restricted. However, the principles of the gauche effect suggest that the conformers where the fluorine atom and the amino group are in a gauche relationship will be energetically favored.

Caption: Predicted conformational equilibrium in this compound.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently published. However, a plausible synthetic route can be devised based on the fluorination of a suitable precursor, such as 2-amino-2-methyl-1-propanol (B13486).

Synthesis of Precursor: 2-Amino-2-methyl-1-propanol

The precursor, 2-amino-2-methyl-1-propanol, is commercially available and can also be synthesized through various established methods, such as the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) followed by reduction. A patented method involves the hydrolysis of 2,2-dimethyl-3-hydroxypropionitrile.

Proposed Fluorination of 2-Amino-2-methyl-1-propanol

The introduction of the fluorine atom at the tertiary carbon can be challenging. A potential method involves the use of a fluorinating agent that can replace the hydroxyl group.

Reaction Scheme:

(CH₃)₂C(NH₂)CH₂OH + Fluorinating Agent → (CH₃)₂C(F)CH₂NH₂

Proposed Experimental Protocol:

-

Reagents:

-

2-amino-2-methyl-1-propanol

-

Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent

-

Anhydrous, non-polar solvent (e.g., dichloromethane, THF)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 2-amino-2-methyl-1-propanol in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the fluorinating agent (e.g., DAST) dropwise to the stirred solution. The reaction is often exothermic and requires careful temperature control.

-

Allow the reaction to stir at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

-

Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

-CH₂-NH₂: A singlet or a multiplet (due to coupling with the fluorine atom) in the range of 2.5-3.5 ppm.

-

-C(CH₃)₂-: A singlet or a doublet (due to coupling with the fluorine atom) in the range of 1.0-1.5 ppm.

-

-NH₂: A broad singlet in the range of 1.0-3.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

-C(F)-: A quaternary carbon signal significantly shifted downfield due to the electronegativity of the fluorine atom, appearing as a doublet due to C-F coupling.

-

-CH₂-NH₂: A methylene (B1212753) carbon signal in the range of 40-50 ppm.

-

-C(CH₃)₂-: A methyl carbon signal in the range of 20-30 ppm.

Infrared (IR) Spectroscopy

-

N-H stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

N-H bend: An absorption in the region of 1590-1650 cm⁻¹.

-

C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Applications in Drug Development

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The gem-difluoroalkyl group, in particular, is a common motif in medicinal chemistry. While specific applications of this compound are not widely documented, its structural features suggest potential as a building block in the synthesis of novel therapeutic agents. The primary amine functionality allows for a wide range of chemical modifications, while the fluorinated quaternary center can impart desirable pharmacokinetic properties.

Conclusion

This compound presents an interesting case study in the conformational effects of fluorine substitution. While a lack of direct experimental data necessitates a theoretical and comparative approach, the principles of the gauche effect provide a strong foundation for understanding its molecular structure and spatial arrangement. The proposed synthetic route offers a starting point for its preparation, enabling further investigation into its properties and potential applications. This guide serves to consolidate the available knowledge and provide a framework for future research on this and related fluorinated amines.

References

- 1. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Gauche effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoro-2-methylpropan-1-amine (C₄H₁₀FN, Molecular Weight: 91.13 g/mol ).[1] Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its structure. It also outlines comprehensive, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | Doublet | 2H | -CH₂-NH₂ |

| ~1.60 | Singlet | 2H | -NH₂ |

| ~1.35 | Doublet | 6H | -C(F)(CH₃)₂ |

Note: The methylene (B1212753) (-CH₂) protons are expected to show coupling to the adjacent fluorine atom, resulting in a doublet. The methyl (-CH₃) protons will also exhibit coupling to the fluorine, appearing as a doublet.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~95 (d, ¹JCF ≈ 170 Hz) | -C(F)(CH₃)₂ |

| ~50 (d, ²JCF ≈ 20 Hz) | -CH₂-NH₂ |

| ~25 (d, ²JCF ≈ 25 Hz) | -C(F)(CH₃)₂ |

Note: Carbon signals will be split into doublets due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (J) is indicative of the number of bonds separating the coupled nuclei.

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (ppm) | Multiplicity |

| ~ -140 | Septet |

Note: The fluorine signal is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850-2960 | Strong | C-H stretch (alkyl) |

| 1590-1650 | Medium | N-H bend (scissoring) |

| 1000-1300 | Strong | C-F stretch |

| 1000-1250 | Medium | C-N stretch |

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Possible Fragment |

| 91 | [M]⁺ (Molecular Ion) |

| 76 | [M - CH₃]⁺ |

| 72 | [M - F]⁺ |

| 61 | [CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~200 ppm, centered around the expected chemical shift.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. The resulting spectrum will be in the form of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Acquisition:

-

Mass Range: Scan from m/z 20 to 200 to ensure capture of the molecular ion and expected fragments.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Predicted EI-MS fragmentation of this compound.

References

An In-depth Technical Guide on the Chemical Stability and Reactivity of 2-Fluoro-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific chemical stability and reactivity of 2-Fluoro-2-methylpropan-1-amine. This guide is based on general principles of chemical stability for fluoroalkylamines and established protocols for related compounds. All quantitative data presented is hypothetical and for illustrative purposes. Experimental verification is strongly recommended.

Introduction

This compound is a unique primary amine featuring a fluorine atom on a tertiary carbon. This structural motif imparts distinct electronic properties that influence its stability and reactivity, making it a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pKa of the amine, impact its metabolic stability, and influence its binding interactions with biological targets. This document provides a comprehensive overview of the anticipated chemical stability and reactivity of this compound, along with recommended experimental protocols for its assessment.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H10FN[1] |

| Molecular Weight | 91.13 g/mol [1] |

| CAS Number | 879121-42-3[1] |

| Structure |  |

Predicted Chemical Stability

The stability of this compound is influenced by the strong carbon-fluorine bond and the basicity of the primary amine.

Thermal Stability

The C-F bond is significantly stronger than a C-H bond, suggesting good intrinsic thermal stability. However, the primary amine functionality can be a site for thermal decomposition, particularly at elevated temperatures.

Hypothetical Thermal Stability Data:

| Parameter | Value | Conditions |

| Decomposition Onset | > 150 °C | TGA, Nitrogen atmosphere |

| Recommended Storage | 2-8 °C, Inert Atmosphere | To minimize potential degradation |

pH Stability

As a primary amine, this compound will exhibit basic properties and its stability will be pH-dependent. In acidic solutions, it will form the corresponding ammonium (B1175870) salt, which is expected to be more stable against oxidation but may be susceptible to other degradation pathways. In basic solutions, the free amine is more nucleophilic and prone to oxidation.

Photostability

While the molecule does not contain significant chromophores that absorb visible light, exposure to high-energy UV radiation could potentially lead to degradation. Photostability testing is recommended for applications where the compound may be exposed to light.

Predicted Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic and basic nature of the primary amine. The electron-withdrawing effect of the fluorine atom is expected to slightly reduce the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, isobutylamine.

Basicity

The lone pair of electrons on the nitrogen atom makes the molecule a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.

CH3C(F)(CH3)CH2NH2 + HCl → [CH3C(F)(CH3)CH2NH3]+Cl-

Nucleophilicity

The primary amine is a potent nucleophile and will react with a variety of electrophiles.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reaction with Carbonyls: Reaction with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.

Incompatibilities

Based on general chemical principles for amines, this compound is expected to be incompatible with:

-

Strong Oxidizing Agents: Can lead to oxidation of the amine.

-

Strong Acids: Exothermic reaction, formation of salts.

-

Metals: Potential for complex formation or catalysis of decomposition.

-

Moisture: May affect stability, especially if acidic or basic impurities are present.[2]

It is crucial to avoid contact with heat, flames, and sparks as the compound may be flammable.[2]

Experimental Protocols

Detailed experimental protocols are essential for a thorough evaluation of the stability and reactivity of this compound.

General Workflow for Stability and Reactivity Assessment

References

Commercial availability of "2-Fluoro-2-methylpropan-1-amine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-2-methylpropan-1-amine, a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and a representative synthetic protocol.

Commercial Availability

This compound is primarily available commercially as its hydrochloride salt, ensuring greater stability and ease of handling. Several chemical suppliers offer this compound in various quantities, catering to both research and development needs.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound hydrochloride | 879001-63-5 | 97% | Custom synthesis |

| ChemUniverse | This compound HYDROCHLORIDE | 879001-63-5 | 95% | 100mg, 250mg, 1g, Bulk |

| LGC Standards | This compound Hydrochloride | 879001-63-5 | Custom synthesis | Custom synthesis |

| Sunway Pharm Ltd | This compound Hydrochloride | 879001-63-5 | Not specified | Inquire for details |

| Synthonix | This compound hydrochloride | 879001-63-5 | Not specified | Inquire for details |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound hydrochloride is provided below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClFN | PubChem[1] |

| Molecular Weight | 127.59 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Purity | 95% - 97% | ChemUniverse, Sigma-Aldrich[2][3] |

| Storage Temperature | 4°C, sealed, away from moisture | Sigma-Aldrich[2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340 | Sigma-Aldrich[2] |

| Signal Word | Warning | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis of this compound

References

- 1. 2-Fluoro-2-methyl-1-propanol | 3109-99-7 | FF61487 [biosynth.com]

- 2. This compound | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate of 2-(amino)ethyl methyl sulfone salts - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-2-methylpropan-1-amine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Fluoro-2-methylpropan-1-amine and its more common hydrochloride salt. The information is intended for use by trained professionals in a laboratory or drug development setting. Due to the limited publicly available data on the free amine, this guide primarily focuses on the hydrochloride salt, with inferred safety considerations for the free amine where appropriate.

Chemical Identification and Physical Properties

This compound hydrochloride is a solid, while the free amine is presumed to be a liquid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.

| Property | This compound Hydrochloride | This compound |

| Synonyms | 2-Fluoro-2-methyl-1-propanamine hydrochloride | 2-Fluoro-2-methyl-propylamine, 2-fluoroisobutylamine |

| CAS Number | 879001-63-5 | 879121-42-3 |

| Molecular Formula | C₄H₁₁ClFN | C₄H₁₀FN |

| Molecular Weight | 127.59 g/mol | 91.13 g/mol |

| Physical Form | Solid[1] | No data available (presumed liquid) |

Hazard Identification and Classification

The primary hazards associated with this compound hydrochloride are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

GHS Pictograms:

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Toxicological Information

Experimental Protocols

Synthesis of a Derivative Involving this compound Hydrochloride

The following is an adapted experimental protocol based on a patent describing the synthesis of a difluorocyclohexyl derivative, which utilizes this compound hydrochloride as a reactant.[3] This protocol illustrates the handling and reactivity of the compound in a common synthetic procedure.

Objective: To perform an amide coupling reaction using this compound hydrochloride.

Materials:

-

Carboxylic acid starting material

-

This compound hydrochloride

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine solution

Procedure:

-

To a solution of the desired carboxylic acid in DMF, add this compound hydrochloride and DIPEA.

-

Add HATU to the reaction mixture.

-

Stir the reaction mixture for an extended period (e.g., 90 hours) at room temperature.

-

After the reaction is complete, partition the mixture between EtOAc and brine.

-

Separate the organic and aqueous layers.

-

Back-extract the aqueous layer with EtOAc multiple times.

-

Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using an appropriate method, such as column chromatography.

Amide coupling reaction workflow.

Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[1]

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of dust or vapors.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

The recommended storage temperature is 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

In case of ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in Section 5. Evacuate personnel to a safe area.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: For a solid spill, carefully sweep up and place in a suitable container for disposal. For a liquid spill, absorb with an inert material and place in a suitable container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible materials, heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Hazard mitigation workflow.

References

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylpropan-1-amine is a fascinating yet understudied molecule that holds potential in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of a fluorine atom into the neopentyl amine scaffold can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications. Due to the limited availability of published experimental data, this guide also highlights areas for future research and development.

Chemical and Physical Properties

While experimental data for this compound is scarce in peer-reviewed literature, its fundamental properties have been computed and are available in chemical databases. These properties are summarized in the tables below for both the free base and its hydrochloride salt.

Table 1: Computed Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₄H₁₀FN |

| Molecular Weight | 91.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879121-42-3 |

| Canonical SMILES | CC(C)(CN)F |

| InChI Key | YRCWDUIBSJKELW-UHFFFAOYSA-N |

| Topological Polar Surface Area | 26 Ų |

| Complexity | 42.8 |

Table 2: Computed Properties of this compound Hydrochloride [2]

| Property | Value |

| Molecular Formula | C₄H₁₁ClFN |

| Molecular Weight | 127.59 g/mol |

| IUPAC Name | This compound;hydrochloride |

| CAS Number | 879001-63-5 |

| Canonical SMILES | CC(C)(CN)F.Cl |

| InChI Key | REOSCHXVONAVMN-UHFFFAOYSA-N |

Proposed Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of this compound. However, based on general methodologies for the synthesis of fluorinated amines, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis starting from a commercially available precursor.

Caption: A proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocol:

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Protection of the Amine

-

To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane), add triethylamine (B128534) (Et₃N) as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the resulting Boc-protected amino alcohol by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

-

Dissolve the Boc-protected amino alcohol in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer).

-

Add a catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and a co-oxidant like sodium hypochlorite (B82951) (NaOCl).

-

Maintain the pH of the reaction mixture and monitor the progress by TLC.

-

Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purify the resulting Boc-protected amino acid.

Step 3: Electrophilic Fluorination

-

The Boc-protected amino acid is treated with a suitable electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

-

The progress of the reaction should be carefully monitored due to the high reactivity of the fluorinating agent.

-

Upon completion, the reaction is quenched, and the fluorinated product is extracted and purified.

Step 4: Reduction of the Carboxylic Acid

-

The purified Boc-protected 2-fluoro-2-methylpropanoic acid is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran).

-

The solution is slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).

-

The reaction is carefully quenched with water and an aqueous base.

-

The resulting Boc-protected this compound is extracted and purified.

Step 5: Deprotection of the Amine

-

The Boc-protected amine is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

-

The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure to yield the final product, this compound, likely as its corresponding salt.

Spectroscopic Data Analysis (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet or a doublet for the two methyl groups, likely showing coupling to the fluorine atom. - A singlet or a doublet for the methylene (B1212753) (-CH₂-) group adjacent to the amine, potentially showing coupling to the fluorine atom. - A broad singlet for the amine protons (-NH₂). |

| ¹³C NMR | - A quaternary carbon signal split into a doublet due to coupling with the fluorine atom. - A signal for the two equivalent methyl carbons, also likely showing coupling to fluorine. - A signal for the methylene carbon adjacent to the amine. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with the protons of the methyl and methylene groups. |

| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group or the amine functionality. |

Potential Applications and Future Research

The unique properties imparted by the fluorine atom make this compound an attractive building block for several applications:

-

Medicinal Chemistry: The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, potentially increasing the half-life of a drug candidate. The reduced basicity of the amine group can also improve oral bioavailability.

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced efficacy and altered environmental persistence in agrochemical applications.

-

Materials Science: Fluorinated amines can be used as monomers or modifying agents for polymers, imparting properties such as hydrophobicity and thermal stability.

Future research should focus on:

-

Development of a robust and scalable synthetic route: The proposed pathway requires experimental validation and optimization.

-

Full characterization of the compound: Detailed spectroscopic and physicochemical analysis is needed to confirm its properties.

-

Exploration of its biological activity: Screening this compound and its derivatives in various biological assays could uncover novel therapeutic applications.

Logical Relationships in Drug Discovery

The rationale for incorporating a 2-fluoro-2-methylpropyl group into a drug candidate can be visualized as follows:

Caption: Rationale for using 2-fluoro-2-methylpropyl group in drug design.

This guide serves as a foundational document for researchers interested in this compound. While the current body of literature is limited, the potential of this compound warrants further investigation. The proposed synthetic strategies and predicted properties herein provide a solid starting point for future experimental work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-2-methylpropan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylpropan-1-amine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the quaternary center can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for the synthesis of this compound and its N-substituted derivatives, enabling researchers to access this important class of compounds.

Synthesis of this compound Hydrochloride

A plausible and efficient synthetic route to the target compound, this compound, starts from the readily available 2-amino-2-methyl-1-propanol (B13486). The synthesis involves the protection of the amino group, followed by dehydroxyfluorination and subsequent deprotection.

Scheme 1: Overall Synthetic Pathway

Caption: Synthetic scheme for this compound HCl.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (Boc-protected Amino Alcohol)

This protocol describes the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

-

2-Amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Table 1: Reaction Parameters for Boc Protection

| Parameter | Value |

| Reactant | 2-Amino-2-methyl-1-propanol |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-98% |

Protocol 2: Synthesis of tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate (Boc-protected Fluoroamine)

This protocol details the dehydroxyfluorination of the Boc-protected amino alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

CAUTION: DAST and Deoxo-Fluor® are hazardous reagents and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

-

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (preferably plastic or Teflon for DAST)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM in a suitable flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST or Deoxo-Fluor® (1.2-1.5 eq) to the stirred solution.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Reaction Parameters for Dehydroxyfluorination

| Parameter | Value |

| Reactant | tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate |

| Fluorinating Agent | DAST or Deoxo-Fluor® |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 5-7 hours |

| Typical Yield | 50-70% |

Protocol 3: Synthesis of this compound Hydrochloride

This protocol describes the final deprotection step to yield the target compound as its hydrochloride salt.

Materials:

-

tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate

-

4M HCl in 1,4-Dioxane (B91453)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the Boc-protected fluoroamine (1.0 eq) in a minimal amount of diethyl ether in a round-bottom flask.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature with stirring.

-

A precipitate should form upon addition. Continue stirring for 2-4 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to obtain this compound hydrochloride as a white solid.

Table 3: Reaction Parameters for Boc Deprotection

| Parameter | Value |

| Reactant | tert-butyl (1-fluoro-2-methylpropan-2-yl)carbamate |

| Reagent | 4M HCl in 1,4-Dioxane |

| Solvent | Diethyl ether |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives can be prepared from the primary amine via standard synthetic methodologies such as reductive amination or acylation followed by reduction.

Scheme 2: General Workflow for N-Substitution

Caption: Workflow for N-substitution of this compound.

Protocol 4: N-Alkylation via Reductive Amination

Materials:

-

This compound hydrochloride

-

Aldehyde or Ketone (R¹C(O)R²)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium borohydride (B1222165) (NaBH₄)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid (catalytic amount, if needed)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in DCE or methanol, add the aldehyde or ketone (1.0-1.2 eq).

-

If starting from the hydrochloride salt, add a base like triethylamine (1.1 eq) to liberate the free amine.

-

Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Table 4: Representative Data for N-Alkylation

| R¹ | R² | Reducing Agent | Solvent | Yield (%) |

| Ph | H | NaBH(OAc)₃ | DCE | 85 |

| c-Hex | H | NaBH(OAc)₃ | DCE | 80 |

| Me | Me | NaBH₄ | MeOH | 75 |

Yields are approximate and may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound and its N-substituted derivatives. These methodologies are robust and can be adapted for the preparation of a wide range of analogs for applications in drug discovery and development. Researchers should always adhere to standard laboratory safety practices, especially when handling hazardous reagents.

Application Notes and Protocols: 2-Fluoro-2-methylpropan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylpropan-1-amine is a valuable fluorinated building block in medicinal chemistry. The introduction of a gem-difluoro group on a small alkyl amine offers a unique combination of steric and electronic properties that can significantly influence the pharmacological profile of drug candidates. This building block has been successfully incorporated into molecules targeting a range of biological entities, including hormone receptors and enzymes, to enhance potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Key Applications

The this compound moiety has been instrumental in the development of potent modulators for several key drug targets:

-

Estrogen Receptor (ER) Modulators: Notably, it is a key component of Palazestrant (OP-1250) , a complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD).

-

Beta-Site Amyloid Precursor Protein-Cleaving Enzyme 1 (BACE1) Inhibitors: This building block is utilized in the synthesis of BACE1 inhibitors, which are investigated for the treatment of Alzheimer's disease.

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: It serves as a precursor for intermediates in the synthesis of HPK1 inhibitors, a promising target in cancer immunotherapy.

Data Presentation: Biological Activity of Drug Candidates

The incorporation of the this compound building block has led to the development of drug candidates with significant biological activity. The following table summarizes the quantitative data for Palazestrant (OP-1250).

| Compound | Target/Assay | IC50 | Reference |

| Palazestrant (OP-1250) | Inhibition of 17β-estradiol (E2) activity | 6.4 nM | [1] |

| Palazestrant (OP-1250) | Proliferation of MCF7 cells | 1.4 nM | [1] |

| Palazestrant (OP-1250) | Proliferation of CAMA-1 cells | 1.6 nM | [1] |

Signaling Pathway

The estrogen receptor signaling pathway is a critical target in the treatment of hormone receptor-positive breast cancer. Palazestrant (OP-1250) acts as a complete antagonist and selective degrader of the estrogen receptor, effectively blocking its downstream signaling.

Estrogen Receptor Signaling Pathway and Inhibition by Palazestrant.

Experimental Protocols

Protocol 1: Synthesis of an Estrogen Receptor Modulator Intermediate

This protocol outlines a key step in the synthesis of Palazestrant (OP-1250), where the this compound moiety is introduced via N-alkylation.

Objective: To synthesize (R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, an intermediate for Palazestrant.

Materials:

-

(2R)-1-(1H-indol-3-yl)propan-2-amine

-

2-Fluoro-2-methylpropyl trifluoromethanesulfonate (B1224126)

-

N,N-Diisopropylethylamine (DIEA)

-

1,4-Dioxane (B91453) (anhydrous)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (2R)-1-(1H-indol-3-yl)propan-2-amine (1.0 equivalent) in anhydrous 1,4-dioxane, add N,N-Diisopropylethylamine (DIEA) (1.2 equivalents).

-

Stir the solution at room temperature under an inert atmosphere.

-

Add a solution of 2-fluoro-2-methylpropyl trifluoromethanesulfonate (1.6 equivalents) in anhydrous 1,4-dioxane dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Workflow for the Synthesis of an ER Modulator Intermediate.

Protocol 2: General Strategy for Incorporation into BACE1 and HPK1 Inhibitors

The this compound building block can be incorporated into BACE1 and HPK1 inhibitor scaffolds through standard amine chemistry, such as reductive amination or nucleophilic substitution.

A. Reductive Amination:

-

Dissolve the ketone or aldehyde-containing core structure (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (1.5 equivalents), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by chromatography.

B. Nucleophilic Substitution:

-

Dissolve the core structure containing a suitable leaving group (e.g., a halide or sulfonate) (1.0 equivalent) in an aprotic polar solvent (e.g., DMF or acetonitrile).

-

Add this compound (1.2 equivalents) and a non-nucleophilic base (e.g., DIEA or potassium carbonate) (2.0 equivalents).

-

Heat the reaction mixture as required and monitor for completion.

-

After cooling, perform an aqueous workup and extract the product.

-

Purify the product by chromatography.

References

Application Notes and Protocols for Incorporating "2-Fluoro-2-methylpropan-1-amine" into Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The introduction of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][4][5][6] This document provides detailed application notes and protocols for the incorporation of "2-Fluoro-2-methylpropan-1-amine," a unique building block, into bioactive scaffolds. This fluorinated motif can serve as a bioisosteric replacement for other chemical groups, potentially leading to improved drug-like properties.